N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034348-04-2
VCID: VC7000399
InChI: InChI=1S/C19H17F3N6O/c20-19(21,22)16-9-17(25-11-24-16)28-7-5-12(6-8-28)26-18(29)15-10-23-13-3-1-2-4-14(13)27-15/h1-4,9-12H,5-8H2,(H,26,29)
SMILES: C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=NC(=C4)C(F)(F)F
Molecular Formula: C19H17F3N6O
Molecular Weight: 402.381

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide

CAS No.: 2034348-04-2

Cat. No.: VC7000399

Molecular Formula: C19H17F3N6O

Molecular Weight: 402.381

* For research use only. Not for human or veterinary use.

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide - 2034348-04-2

Specification

CAS No. 2034348-04-2
Molecular Formula C19H17F3N6O
Molecular Weight 402.381
IUPAC Name N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]quinoxaline-2-carboxamide
Standard InChI InChI=1S/C19H17F3N6O/c20-19(21,22)16-9-17(25-11-24-16)28-7-5-12(6-8-28)26-18(29)15-10-23-13-3-1-2-4-14(13)27-15/h1-4,9-12H,5-8H2,(H,26,29)
Standard InChI Key RSCUIUASHYXOOW-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=NC(=C4)C(F)(F)F

Introduction

Structural Characteristics and Molecular Design

Core Moieties and Functional Groups

The compound’s structure comprises three primary components:

  • Quinoxaline-2-carboxamide: A bicyclic aromatic system known for its planar geometry and ability to intercalate DNA or inhibit enzymes like tyrosine kinases. The carboxamide group enhances hydrogen-bonding potential, critical for target engagement.

  • Piperidine spacer: A six-membered saturated nitrogen heterocycle that confers conformational flexibility, enabling optimal spatial orientation of the trifluoromethylpyrimidine and quinoxaline groups .

  • 6-(Trifluoromethyl)pyrimidin-4-yl: An electron-deficient aromatic ring where the trifluoromethyl (-CF3) group increases lipophilicity and metabolic stability, favoring membrane penetration and target binding .

The synergistic interplay of these moieties is hypothesized to enhance bioavailability and target specificity. Table 1 summarizes key molecular properties.

Table 1: Molecular Properties of N-(1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide

PropertyValue
CAS Number2034348-04-2
Molecular FormulaC19H17F3N6O
Molecular Weight402.381 g/mol
IUPAC NameN-[1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl]quinoxaline-2-carboxamide
Key Functional GroupsQuinoxaline, Piperidine, Pyrimidine, Trifluoromethyl

Comparative Structural Analysis

Analogous compounds, such as N-ethyl-1-[3-(trifluoromethyl)quinoxalin-2-yl]piperidine-4-carboxamide (PubChem CID: 16024861), share the piperidine-quinoxaline core but exhibit altered pharmacodynamics due to substituent variations . For instance, replacing the pyrimidine group with an ethyl carboxamide reduces molecular weight (352.35 g/mol) but may diminish kinase-binding affinity . Such structural comparisons underscore the importance of the trifluoromethylpyrimidine group in optimizing steric and electronic interactions with biological targets .

Synthetic Pathways and Optimization Strategies

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring the pyrimidine substituent attaches exclusively at the piperidine’s 1-position.

  • Trifluoromethyl incorporation: Managing the reactivity of CF3 groups, which may require specialized reagents like trifluoromethyl copper complexes .

Biological Activities and Mechanistic Insights

Antiviral Activity

Pyrimidine-containing compounds often interfere with viral replication. The trifluoromethyl group’s electronegativity could enhance binding to viral polymerases or proteases, as seen in HIV-1 reverse transcriptase inhibitors.

Apoptosis Induction

Quinoxaline carboxamides promote caspase activation and mitochondrial membrane depolarization in cancer cells. The piperidine linker may facilitate mitochondrial uptake, amplifying pro-apoptotic effects.

Research Gaps and Future Directions

Despite its promising scaffold, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)quinoxaline-2-carboxamide lacks published in vivo data. Priority research areas include:

  • Kinase profiling: High-throughput screening against kinase panels to identify primary targets.

  • ADMET studies: Evaluating pharmacokinetics, hepatotoxicity, and blood-brain barrier permeability.

  • Structural analogs: Synthesizing derivatives with modified pyrimidine or piperidine groups to optimize potency and reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator